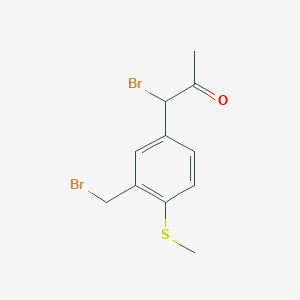

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one

Descripción

Propiedades

Fórmula molecular |

C11H12Br2OS |

|---|---|

Peso molecular |

352.09 g/mol |

Nombre IUPAC |

1-bromo-1-[3-(bromomethyl)-4-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H12Br2OS/c1-7(14)11(13)8-3-4-10(15-2)9(5-8)6-12/h3-5,11H,6H2,1-2H3 |

Clave InChI |

MCOUYNXZRNFRTR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(C1=CC(=C(C=C1)SC)CBr)Br |

Origen del producto |

United States |

Métodos De Preparación

Electrophilic Aromatic Bromination

A common approach to introduce bromine atoms on the aromatic ring and benzylic positions is through electrophilic bromination using elemental bromine (Br2) or brominating agents such as N-bromosuccinimide (NBS).

- Aromatic ring bromination is typically achieved by treating the methylthio-substituted phenylpropane precursor with bromine under controlled temperature to direct substitution preferentially to the 3- and 4-positions on the phenyl ring.

- Benzylic bromination (bromomethyl group formation) is often performed using NBS in the presence of radical initiators or light to selectively brominate the methyl group attached to the aromatic ring without affecting the aromatic system.

This method is supported by extensive literature demonstrating the use of bromine and brominating agents in selective bromination reactions for similar substrates.

Synthesis of the Bromoketone Moiety

The ketone functionality on the propane chain can be introduced by:

- Acylation reactions starting from the corresponding bromoalkane or bromomethyl-substituted phenyl compounds.

- Friedel-Crafts acylation or related electrophilic substitution methods using acyl halides or anhydrides in the presence of Lewis acids, followed by bromination at the alpha position to the ketone.

Alternatively, bromination of a pre-formed phenylpropanone derivative at the alpha carbon adjacent to the ketone can be achieved using bromine under acidic or neutral conditions to yield the alpha-bromo ketone.

Representative Synthetic Procedure

A representative synthetic route based on literature synthesis of related compounds is as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Starting from 3-(methylthio)phenylpropane | Bromination with Br2 or NBS under controlled temperature and radical initiation | Introduction of bromomethyl group at the 3-position of the phenyl ring |

| 2. Ketone formation | Oxidation or acylation to form propan-2-one moiety | Formation of 1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one |

| 3. Alpha-bromination | Treatment with Br2 in acidic medium | Introduction of bromine at the alpha position to the ketone, yielding the target compound |

This multi-step synthesis requires careful monitoring of reaction parameters such as temperature, solvent, and stoichiometry to maximize yield and purity.

Reaction Conditions and Optimization

- Temperature: Bromination reactions are typically conducted at low to moderate temperatures (0°C to room temperature) to control regioselectivity and minimize side reactions.

- Solvents: Non-polar solvents such as carbon tetrachloride (CCl4) or chloroform (CHCl3) are commonly used for bromination due to their inertness and ability to dissolve bromine.

- Catalysts: Radical initiators (e.g., azobisisobutyronitrile, AIBN) or light irradiation can be used to promote benzylic bromination.

- Stoichiometry: Controlled addition of bromine ensures selective monobromination without overbromination.

- Purification: Chromatographic techniques and recrystallization are employed to isolate the pure product.

Analytical Data and Characterization

The synthesized compound is characterized by:

| Technique | Observations |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Distinct signals for aromatic protons, methylthio group, bromomethyl, and ketone methine protons; chemical shifts confirm substitution pattern |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight (~373 g/mol considering two bromines) |

| Infrared Spectroscopy (IR) | Strong carbonyl stretch (~1700 cm^-1) confirming ketone presence |

| Elemental Analysis | Consistent with calculated bromine, sulfur, carbon, hydrogen content |

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrophilic Aromatic Bromination | Br2, NBS | 0–25°C, CCl4/CHCl3, radical initiator | High regioselectivity, well-established | Requires careful control to avoid polybromination |

| Alpha-Bromination of Ketone | Br2, acid catalyst | Room temperature, acidic medium | Direct introduction of alpha-bromo ketone | Possible overbromination and side reactions |

| Friedel-Crafts Acylation + Bromination | Acyl halide, Lewis acid, Br2 | Anhydrous conditions, low temp | Combines ketone formation and bromination | Multi-step, sensitive to moisture |

Research Discoveries and Advances

- Recent studies have demonstrated that using silver(I) salts can promote regio- and stereoselective bromination of alpha,beta-unsaturated ketones, potentially applicable to this compound's synthesis.

- The use of fluorous multiphase systems allows controlled bromine diffusion, improving bromination efficiency and selectivity.

- Solid-supported bromine reagents (e.g., bromine adsorbed on graphite) have been reported to provide stereoselective bromination with minimized isomerization.

- Continuous flow processes have been explored to enhance scalability and control in bromination reactions, which could be adapted for industrial synthesis of this compound.

Análisis De Reacciones Químicas

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents used in these reactions include bromine, N-bromosuccinimide, hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine atoms.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one involves the reactivity of its bromine atoms and the carbonyl group. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine or carbon-heteroatom bonds. The carbonyl group can undergo nucleophilic addition reactions, resulting in the formation of alcohols or other derivatives. These reactions are facilitated by the electron-withdrawing effects of the bromine and carbonyl groups, which increase the electrophilicity of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine and Sulfur Substituents

Table 1: Key Structural and Physicochemical Comparisons

Crystallographic and Stability Insights

- Crystal Packing: Brominated ketones like the target compound often exhibit dense crystal packing due to halogen bonding (C–Br···O interactions), as seen in 2-Bromo-1-(5-oxido-3-phenyl-1,2,3-oxadiazolium-4-yl)-3-phenylprop-2-en-1-one . This enhances thermal stability compared to non-brominated analogues.

Thermal Stability :

The methylthio group’s electron-donating nature slightly reduces thermal stability compared to electron-withdrawing substituents (e.g., nitro groups), as observed in 3-(Bromomethyl)phenylboronic acid derivatives .

Pharmaceutical Relevance

- Intermediate for Elafibranor Synthesis: The target compound’s structural relatives, such as 1-(3-(methylthio)phenyl)propan-2-one, are intermediates in synthesizing Elafibranor (a PPAR agonist for metabolic diseases) . Brominated variants may improve pharmacokinetic properties by increasing lipophilicity .

Actividad Biológica

1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula CHBrOS and a molecular weight of 352.09 g/mol. This compound is notable for its unique structural features, including multiple bromine substituents and a methylthio group, which may influence its biological activity. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.

Structure and Composition

The compound's structure can be described as follows:

- Molecular Formula : CHBrOS

- Molecular Weight : 352.09 g/mol

- Functional Groups :

- Bromine atoms (Br)

- Methylthio group (–S–CH)

- Ketone group (C=O)

Reactivity

The presence of bromine atoms allows for nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These properties make it a candidate for further chemical modifications that could enhance its biological activity .

Preliminary studies suggest that compounds similar to 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one may interact with various biological targets, particularly protein tyrosine phosphatases (PTPs). PTPs are crucial in regulating cellular signaling pathways, and their inhibition could lead to therapeutic effects in diseases such as cancer and diabetes .

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that certain organobromine compounds exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structural motifs have shown efficacy against Mycobacterium species and Trypanosoma cruzi, suggesting potential applications in treating diseases such as tuberculosis and Chagas disease .

- Cytotoxicity Studies : In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against mammalian cell lines. For example, one study reported that a structurally similar compound was significantly more active against trypomastigotes of T. cruzi compared to standard treatments, indicating that modifications in structure can lead to enhanced biological activity .

- Structure-Activity Relationship (SAR) : The unique combination of bromine substituents and the methylthio group may contribute to the compound's distinct reactivity and potential biological effects. SAR studies often highlight how specific structural features correlate with biological activity, guiding future synthesis efforts aimed at optimizing therapeutic properties .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-1-(3-(bromomethyl)-4-methylthio)phenyl)propan-2-one | CHBrOS | Contains bromine and methylthio groups |

| 1-Bromo-3-(4-bromo-3-(methylthio)phenyl)propan-2-one | CHBrOS | Additional bromine substituent |

| 1-Bromo-4-methylthio-benzene | CHBrS | Simpler structure, lacks propanone functionality |

This table illustrates how variations in substituents can influence the chemical properties and biological activities of similar compounds.

Q & A

Basic: What are the common synthetic routes for 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one?

Answer:

A representative synthesis involves bromination of a propenone precursor followed by elimination. For example, 1-(4-methylphenyl)-3-phenylprop-2-en-1-one is brominated with stoichiometric bromine in chloroform, yielding a dibrominated intermediate. Subsequent treatment with triethylamine in dry benzene induces elimination, forming the target compound. Recrystallization from acetone ensures purity . This method emphasizes precise stoichiometry (1:1 molar ratio of substrate to bromine) and solvent selection to control reaction kinetics and byproduct formation.

Advanced: How does steric and electronic effects influence regioselectivity during bromination of the propenone precursor?

Answer:

Bromination regioselectivity is dictated by electron density distribution and steric hindrance. The α,β-unsaturated ketone system directs bromine addition to the β-position due to conjugation-stabilized carbocation formation. However, steric bulk near the methylthio group at the 4-position may hinder bromination at adjacent sites, favoring substitution at the less hindered 3-(bromomethyl) position. Computational modeling (e.g., DFT) combined with X-ray crystallography can validate electronic effects, as seen in related brominated arylpropanones .

Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Answer:

Key techniques include:

- NMR : H and C NMR identify bromine-induced deshielding and coupling patterns. Methylthio groups () resonate near δ 2.5 ppm.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine atomic positions, particularly for bromine atoms, which exhibit high electron density. H-atoms are modeled using riding constraints () .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and bromine isotope patterns.

Advanced: How are crystallographic data contradictions resolved for bromine-containing structures?

Answer:

Bromine’s high electron density can cause absorption errors or disorder in crystal lattices. To mitigate this:

- Multi-scan corrections (e.g., SADABS) adjust for absorption effects.

- Disorder modeling : Partial occupancy refinement in SHELXL accounts for alternative bromine positions. For example, rotational disorder in methylthio groups is resolved using restraints on thermal parameters .

- Twinned data : SHELXE processes twinned crystals by iterative density modification, crucial for high-throughput phasing .

Basic: How can reaction conditions be optimized to minimize dibrominated byproducts?

Answer:

- Temperature control : Slow addition of bromine at 0–5°C reduces exothermic side reactions.

- Solvent polarity : Chloroform’s low polarity favors electrophilic addition over radical pathways.

- Workup : Rapid removal of excess solvent under reduced pressure prevents dibromide accumulation. Monitoring via TLC or in situ IR ensures reaction progress .

Advanced: What mechanistic insights explain competing elimination pathways during synthesis?

Answer:

The elimination step (e.g., with triethylamine) proceeds via an E2 mechanism, where the base abstracts a β-proton, forming a double bond. Competing pathways (e.g., E1) are suppressed in non-polar solvents like benzene, which stabilize the transition state. Isotopic labeling (H or C) at the α-position can track proton abstraction sites, while kinetic studies reveal rate dependence on base strength .

Basic: What purification challenges arise due to the compound’s solubility, and how are they addressed?

Answer:

The compound’s low solubility in polar solvents necessitates recrystallization from acetone or dichloromethane/hexane mixtures. Slow evaporation at 4°C promotes crystal growth. Impurities (e.g., unreacted dibromide) are removed via column chromatography using silica gel and a gradient eluent (hexane:ethyl acetate) .

Advanced: How does the methylthio substituent influence electronic properties and reactivity?

Answer:

The group is electron-donating via resonance, increasing electron density at the aromatic ring’s para position. This activates the ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Cyclic voltammetry can quantify redox potentials, while Hammett studies correlate substituent effects with reaction rates in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.